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molecular formula C11H10Cl3NO B8683606 Acetamide, 2,2,2-trichloro-N-(1-phenyl-2-propenyl)- CAS No. 59874-90-7

Acetamide, 2,2,2-trichloro-N-(1-phenyl-2-propenyl)-

Cat. No. B8683606
M. Wt: 278.6 g/mol
InChI Key: DHNJTAKPRXIFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202417B2

Procedure details

Amid 3 (13.9 g, 49.9 mmol), prepared as described in Example 2, was dissolved in 267 ml of distillated ethanol and 240 ml of 6 M aqueous solution of NaOH was added to the solution. The reaction mixture was stirred at 20° C. for 72 h, evaporated to aqueous remain which was acidified with 5 M HCl to pH=2. It was extracted twice with 100 ml dichloromethane. The aqueous layer was alkalified with sodium carbonate to pH=8 and extracted three times with 100 ml diethyl-ether. Organic layers were combined and dried over anhydrous sodium sulphate. By filtration and evaporation, the yield was 3.19 g (48%) of yellow oil; 1H NMR (CDCl3) δ: 1.69 (2H, bs, NH2), 4.52 (1H, d, J=5.8 Hz, CHNH2), 5.11 (1H, d, J=10.2 Hz, CHCH2), 5.24 (1H, d, J=17.2 Hz, CHCH2), 6.03 (1H, m, CHCH2), 7.33-7.35 (5H, m, ArH) ppm; 13C NMR (CDCl3) δ: 55.9 (CNH), 114.8 (CH2), 126.3 (CPh), 127.4 (2×CPh), 128.2 (2×CPh), 134.7 (CCH2) ppm.
Name
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
267 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([NH:10]C(=O)C(Cl)(Cl)Cl)[CH:8]=[CH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C>[C:1]1([CH:7]([NH2:10])[CH:8]=[CH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C=C)NC(C(Cl)(Cl)Cl)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
267 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
It was extracted twice with 100 ml dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml diethyl-ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
By filtration and evaporation

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
C1(=CC=CC=C1)C(C=C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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